molecular formula C6H6N2O2 B1314013 Methyl Pyridazine-4-carboxylate CAS No. 34231-77-1

Methyl Pyridazine-4-carboxylate

Cat. No. B1314013
CAS RN: 34231-77-1
M. Wt: 138.12 g/mol
InChI Key: IJFLWNYKGMQQOW-UHFFFAOYSA-N
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Description

“Methyl Pyridazine-4-carboxylate” is a heterocyclic compound with the empirical formula C6H6N2O2 . It has a molecular weight of 138.12 . This compound is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “Methyl Pyridazine-4-carboxylate”, has been extensively studied . Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions , copper-promoted 6-endo-trig cyclizations , and TBAI/K2S2O8-promoted [4 + 2] annulations .


Molecular Structure Analysis

The molecular structure of “Methyl Pyridazine-4-carboxylate” consists of a pyridazine ring with a methyl ester group attached . The SMILES string representation of the molecule is COC(=O)c1ccnnc1 .


Chemical Reactions Analysis

“Methyl Pyridazine-4-carboxylate” can participate in various chemical reactions. For instance, it has been used as a starting material to synthesize a series of novel pyridazine derivatives structurally related to bipyridine cardiotonics .


Physical And Chemical Properties Analysis

“Methyl Pyridazine-4-carboxylate” is a solid substance with a melting point range of 63-69 °C . Its InChI key is IJFLWNYKGMQQOW-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Transformations and Synthesis

Methyl Pyridazine-4-carboxylate and its derivatives are extensively used in various chemical transformations and syntheses. For example, treatment of pyridazine-4-carboxaldehyde with catalytic amounts of KCN leads to the formation of pyridazine-4-carboxylic acid and two stereoisomeric diols. This process demonstrates the compound's involvement in complex chemical reactions and its ability to form structurally diverse products (Heinisch, Luszczak, & Mayrhofer, 1976).

Agricultural Applications

In agriculture, methyl pyridazine-4-carboxylate derivatives have been identified for their herbicidal activities. Novel derivatives synthesized from this compound have been evaluated for their effectiveness in inhibiting chlorophyll at very low concentrations, demonstrating potential as commercial bleaching herbicides (Xu et al., 2008).

Fluorescent Compounds Synthesis

The synthesis of fluorescent compounds is another application. Derivatives of methyl pyridazine-4-carboxylate, such as benzo, thieno, and furo [c]-fused methyl pyridazine carboxylates, exhibit fluorescence. These compounds are synthesized using a process that involves intramolecular azo coupling, indicating their utility in creating novel fluorescent materials (Galenko et al., 2016).

Crystal Structure Analysis

Methyl pyridazine-4-carboxylate derivatives are also used in studies involving crystal structure analysis. Research on compounds like triazole pyridazine derivatives provides insights into molecular packing strength and interaction energies, crucial for understanding material properties at the molecular level (Sallam et al., 2021).

Antibacterial Agents Synthesis

In medicinal chemistry, derivatives of methyl pyridazine-4-carboxylate are synthesized for their antibacterial properties. Compounds like 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid have shown promising antibacterial activity against both gram-positive and gram-negative organisms, indicating their potential as novel antibacterial agents (Nagawade et al., 2005).

properties

IUPAC Name

methyl pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLWNYKGMQQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498310
Record name Methyl pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Pyridazine-4-carboxylate

CAS RN

34231-77-1
Record name Methyl pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl pyridazine-4-carboxylate
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Record name Methyl 4-pyridazinecarboxylate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of pyridazine-4-carboxylic acid (Aldrich, 5.0 g, 40.3 mmol) in methanol (anhydrous, Aldrich, 100 mL) was added sulfuric acid (concentrated, Aldrich, 2 mL). The reaction mixture was then heated to reflux and stirred for 16 hours. The volatiles were removed under reduced pressure. The residue was basified to pH=8-9 with saturated sodium carbonate (20 mL) and then extracted with EtOAc (3×100 mL). The combined extracts were washed with brine (2×20 mL) and dried over magnesium sulfate. The drying agent was filtered off and the organic solution was concentrated and dried to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 3.34 (s, 3 H), 8.10 (dd, J=5.2, 2.4 Hz, 1 H), 9.52 (dd, J=5.2, 1.2 Hz, 1 H), 9.58 (dd, J=2.2, 1.4 Hz, 1 H) ppm; MS (DCI/NH3) m/z 139 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
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2 mL
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Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Nesi, S Chimichi, F De Sio… - Organic Magnetic …, 1983 - Wiley Online Library
… The assignment of the chemical shifts of 2 and 3 was achieved by comparison with the data previously reported for methyl pyridazine-4-carboxylate in CDC13,6 and confirmed by …
S Wang, Z Geng, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2016 - Elsevier
… The methyl pyridazine-4-carboxylate only provided trace products under this reaction condition even at higher temperatures (Table 3, entry 16). The reaction could not be carried out …
Number of citations: 5 www.sciencedirect.com
M Mišić-Vuković, M Radojković-Veličković… - Journal of the Chemical …, 1990 - pubs.rsc.org
… pure (GLC) and had mps (“C) in very good agreement with those stated in the literature: methyl pyridazine-3-carboxylate 139-140 (1 37-1 38); methyl pyridazine-4-carboxylate 63-64 (63…
Number of citations: 2 pubs.rsc.org
G Bentabed-Ababsa, S Cheikh Sid Ely… - The Journal of …, 2010 - ACS Publications
… Surprisingly, methyl pyridazine-4-carboxylate (13) behaved differently when submitted to 0.5 equiv of base, with a complex mixture of mono- and diiodides formed (entry 4). When …
Number of citations: 60 pubs.acs.org
Y Jiang, D Hascall, D Li, JH Pease - Journal of Chromatography A, 2015 - Elsevier
… Flurbiprofen, ketoprofen, ibuprofen, theophylline, isoniazid, acetaminophen, dibucaine, methyl pyridazine-4-carboxylate, 2-(2H-… Methyl pyridazine-4-carboxylate C 6 H 6 N 2 O 2 2 1–2 …
Number of citations: 10 www.sciencedirect.com
OA Attanasi, L De Crescentini, P Filippone… - Helvetica Chimica …, 2001 - Wiley Online Library
The cycloadditions of (E)‐3‐diazenylbut‐2‐enes 1 with a variety of alkenes 2 – 6 were carried out in water as well as in organic solvents. The reactions were always faster in …
Number of citations: 77 onlinelibrary.wiley.com
F Mongin, M Uchiyama - Current Organic Chemistry, 2011 - ingentaconnect.com
… Surprisingly, methyl pyridazine-4carboxylate (29a) behaved differently when submitted to 0.5 equivalent of base, with a complex mixture of mono- and diiodides formed (entry 3). When …
Number of citations: 45 www.ingentaconnect.com
K Hrušková, E Potůčková, T Hergeselova… - European journal of …, 2016 - Elsevier
… Methyl pyridazine-4-carboxylate (0.3 g; 2.2 mmol) was dissolved in THF (5 mL), and 98% hydrazine (0.32 mL; 6.4 mmol) was added. The mixture was refluxed for 4 h, evaporated to …
Number of citations: 35 www.sciencedirect.com
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
… using (±)(3-chloro4-(methylsulfinyl) phenyl)(trans-4-(3-chlorophenyl)-2, 3dimethylpiperazin-1-yl) methanone (30)(50 mg, 0.12 mmol, 1 eq.) and methyl pyridazine-4-carboxylate (162 mg…
J Parrick, CJG Shaw, LK Mehta - Second Supplements to the 2nd Edition of …, 1991 - Elsevier
Publisher Summary This chapter covers the chemistry of pyridazine and its benzo derivatives; and a useful background review of the chemistry in this area in the period 1982-95 is …
Number of citations: 4 www.sciencedirect.com

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